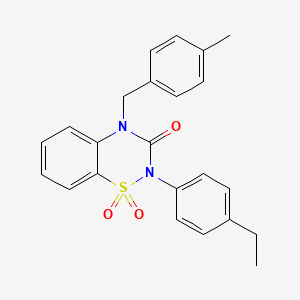
2-(4-ethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthetic approach to creating 2-(4-ethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves a multi-step reaction sequence. Typically, it begins with the condensation of 4-ethylbenzaldehyde and 4-methylbenzylamine in the presence of an acid catalyst to form an intermediate. This intermediate then undergoes a cyclization reaction with a suitable sulfur-containing reagent, under controlled conditions of temperature and pressure, to yield the final product.
Industrial Production Methods
On an industrial scale, the production would involve batch or continuous processes using high-efficiency reactors. The reaction conditions are optimized to maximize yield and purity, often involving solvent systems that ensure the stability of intermediates and the final product.
化学反应分析
Types of Reactions
The compound 2-(4-ethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is known to participate in several types of chemical reactions, including:
Oxidation: It can undergo oxidation reactions when exposed to strong oxidizing agents.
Reduction: Reduction reactions are possible, particularly affecting the nitrogen-sulfur bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary, but often involve halogenating agents, acids, or bases as catalysts.
Major Products Formed
The primary products formed from these reactions are typically substituted benzene derivatives or sulfur-nitrogen ring-opened compounds.
科学研究应用
2-(4-ethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has a range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its stable ring structure.
Medicine: Investigated for pharmacological properties such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of specialty chemicals and materials with unique electronic properties.
作用机制
The compound’s mechanism of action is largely influenced by its ability to interact with biological macromolecules. It is thought to bind to specific protein receptors or enzymes, altering their function. The molecular pathways involved often include inhibition or activation of enzymatic activities, depending on the compound's structure and the target's active sites.
相似化合物的比较
Unique Characteristics
Compared to similar compounds such as benzothiadiazine derivatives, 2-(4-ethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exhibits unique substitution patterns on its benzene rings, conferring distinct chemical reactivity and biological activity.
List of Similar Compounds
2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide
2-phenyl-4-benzyl-2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide
2-(4-methylphenyl)-4-phenyl-2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide
This compound offers a playground for chemists, biologists, and pharmacologists alike. Pretty fascinating, don’t you think?
属性
IUPAC Name |
2-(4-ethylphenyl)-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-18-12-14-20(15-13-18)25-23(26)24(16-19-10-8-17(2)9-11-19)21-6-4-5-7-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYRECDLVJJBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-3-[(5-chloro-2-hydroxyphenyl)amino]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B2443728.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2443730.png)

![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2443733.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/new.no-structure.jpg)
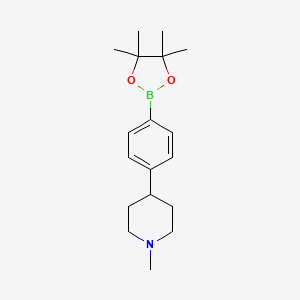

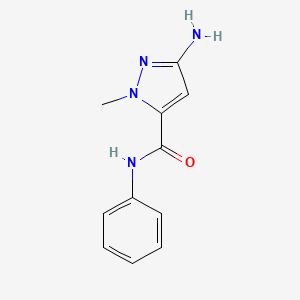
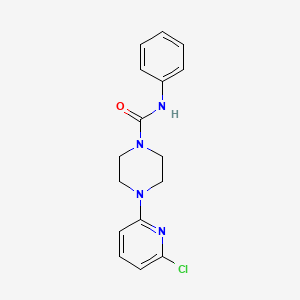
![N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide](/img/structure/B2443745.png)
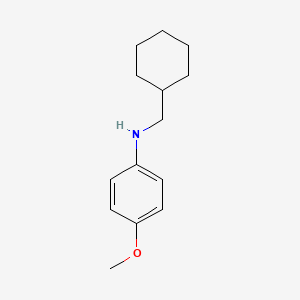
![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B2443747.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2443749.png)
